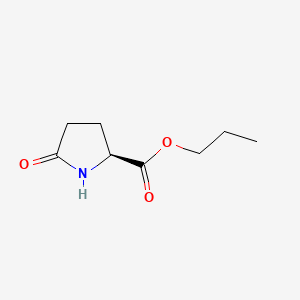

Propyl 5-oxo-L-prolinate

Description

Structure

3D Structure

Properties

CAS No. |

85153-83-9 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

propyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-2-5-12-8(11)6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

BGXWNKLNZHEEMA-LURJTMIESA-N |

Isomeric SMILES |

CCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Strategies for Propyl 5 Oxo L Prolinate and Analogous Chemical Structures

Chemical Synthesis Methodologies for 5-oxo-L-proline Esters

The synthesis of 5-oxo-L-proline esters, such as Propyl 5-oxo-L-prolinate, primarily relies on well-established esterification reactions and the use of pyroglutamic acid as a readily available chiral starting material.

Esterification Reactions of 5-oxo-L-proline

The direct esterification of 5-oxo-L-proline (also known as pyroglutamic acid) with an alcohol is a common and straightforward approach to obtaining the corresponding esters. The Fischer-Speier esterification is a classic method that involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orglibretexts.org This is an equilibrium-driven reaction, and to favor the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. youtube.com

For the synthesis of this compound, this would involve reacting 5-oxo-L-proline with propanol in the presence of an acid catalyst. The use of a large excess of propanol can also be employed to drive the equilibrium towards the product side. masterorganicchemistry.com

Derivatization from Pyroglutamic Acid Precursors

Pyroglutamic acid is a versatile and inexpensive chiral precursor for the synthesis of a variety of bioactive molecules, including this compound. researchgate.net It can be readily derived from glutamic acid through internal cyclization. researchgate.net The synthesis of esters from pyroglutamic acid can also be achieved through a two-step process involving an intermediate. For instance, the synthesis of dodecyl pyroglutamate (B8496135) has been successfully accomplished by first forming a methyl or ethyl ester of pyroglutamic acid, which often exhibits better solubility in organic solvents than the free acid. This intermediate ester can then undergo transesterification with the desired alcohol.

Another approach involves the activation of the carboxylic acid group of N-protected pyroglutamic acid. For example, reaction with phosgene can yield an acyl chloride, which is highly reactive towards alcohols. researchgate.net This method, however, requires protection of the nitrogen atom to prevent undesired side reactions.

Stereoselective Synthesis of Pyrrolidinone and Proline Derivatives

Maintaining the stereochemical integrity of the chiral center at the C2 position is paramount in the synthesis of L-proline derivatives. Stereoselective methods are employed to ensure the desired enantiomer is produced with high purity.

Application of Chiral Auxiliaries and Catalysts in Stereoselective Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. While specific examples for the direct synthesis of this compound are not detailed in the provided sources, the principle can be applied. For instance, in the synthesis of substituted proline derivatives, chiral auxiliaries attached to the nitrogen or other parts of the molecule can direct the approach of reagents from a specific face, leading to high diastereoselectivity.

The use of chiral catalysts is a more elegant and atom-economical approach to stereoselective synthesis. L-proline itself and its derivatives are widely used as organocatalysts in various asymmetric reactions, such as aldol (B89426) and Mannich reactions. wikipedia.orglibretexts.org These catalysts can activate substrates by forming chiral enamines or iminium ions, thereby inducing enantioselectivity. wikipedia.org For the synthesis of proline esters, chiral catalysts, such as those based on transition metals complexed with chiral ligands (e.g., BINAP/AgClO4 complexes), have been shown to be effective in promoting enantioselective transformations. nih.gov The chiral environment created by the catalyst directs the reaction pathway to favor the formation of one enantiomer over the other.

Enantioselective Approaches to this compound Analogues

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For analogues of this compound, this can be achieved through various strategies. One powerful method is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes, which can be used to construct the pyrrolidine (B122466) ring with a high degree of stereocontrol. nih.gov This can be achieved by using a chiral auxiliary on either the azomethine ylide or the dipolarophile, or by employing a chiral catalyst. nih.gov

Phase-transfer catalysis using chiral quaternary ammonium salts has also been successfully applied to the enantioselective alkylation of proline derivatives, allowing for the introduction of substituents at various positions on the pyrrolidine ring with high enantioselectivity. nih.gov While these methods are demonstrated for more complex analogues, the underlying principles of creating a chiral environment to influence the stereochemical outcome are directly applicable to the synthesis of simpler structures like this compound, particularly if modifications to the pyrrolidine ring were desired.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis for this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.

For an esterification reaction like the Fischer esterification, the choice and concentration of the acid catalyst can significantly impact the reaction rate and yield. While strong mineral acids are effective, they can sometimes lead to side reactions. Alternative solid acid catalysts can offer advantages in terms of ease of separation and recyclability.

Temperature plays a crucial role; higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. The reaction time must be sufficient to allow the reaction to proceed to completion but not so long as to promote decomposition of the product.

The table below summarizes key parameters that would be considered in the optimization of the synthesis of this compound via Fischer esterification.

| Parameter | Variable | Rationale |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid, Solid Acid Catalysts | To increase the rate of esterification by protonating the carbonyl group. |

| Reactant Ratio | Excess Propanol | To shift the equilibrium towards the formation of the ester product. |

| Temperature | Varies (typically reflux) | To increase the reaction rate; must be optimized to avoid side reactions. |

| Water Removal | Azeotropic Distillation, Molecular Sieves | To drive the equilibrium towards the product by removing a byproduct. |

| Reaction Time | Varies | To ensure the reaction goes to completion without product degradation. |

By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed to achieve high yield and purity.

Enzymatic Transformations and Metabolic Pathways Involving 5 Oxo L Proline

Enzymology of 5-oxoprolinase (L-Pyroglutamate Hydrolase)

5-Oxoprolinase, systematically known as 5-oxo-L-proline amidohydrolase (ATP-hydrolysing) and designated as EC 3.5.2.9, is a crucial enzyme that catalyzes the ring-opening of 5-oxo-L-proline. wikipedia.org This reaction is an essential step in the γ-glutamyl cycle, preventing the accumulation of 5-oxoproline and replenishing the cellular pool of glutamate (B1630785). nih.gov

Discovery and Tissue Distribution of 5-oxoprolinase

The enzyme 5-oxoprolinase was first discovered in rat kidney and subsequently found in various other mammalian tissues, including the liver, brain, and eye. cambridge.org Its presence is not limited to animals; the enzyme is also widely distributed in higher plants, with notable activity found in wheat germ. core.ac.uknih.gov Further research has identified 5-oxoprolinase in prokaryotes, highlighting its widespread importance across different domains of life. nih.gov In bacteria such as Bacillus subtilis and Escherichia coli, a multi-subunit form of the enzyme, encoded by the pxpA, pxpB, and pxpC genes, has been identified. nih.gov This broad distribution underscores the fundamental role of 5-oxoproline metabolism in cellular function.

Catalytic Mechanism and Biochemical Characterization

The reaction catalyzed by 5-oxoprolinase is unique in that it couples the endergonic cleavage of the amide bond in 5-oxo-L-proline with the exergonic hydrolysis of ATP. osti.gov This energy coupling ensures that the reaction proceeds efficiently, favoring the formation of L-glutamate.

5-oxo-L-proline + ATP + 2H₂O → L-glutamate + ADP + Pi wikipedia.org

Evidence from studies on the enzyme from Pseudomonas putida and rat kidney suggests a mechanism involving enzyme-bound, phosphorylated intermediates. osti.govnih.gov It is proposed that a phosphorylated tetrahedral intermediate is formed, which is essential for the coupling of ATP hydrolysis to the ring-opening of the 5-oxoproline molecule. osti.govnih.gov In some prokaryotic systems, the reaction is carried out by a complex of protein components. One component (Component A or PxpA) catalyzes the 5-oxo-L-proline-dependent hydrolysis of ATP, while another component (Component B or PxpBC) is required to couple this ATP cleavage to the actual decyclization of 5-oxoproline to form glutamate. osti.govnih.gov

The catalytic activity of 5-oxoprolinase is dependent on the presence of specific cations. The enzyme exhibits a requirement for both a divalent cation and a monovalent cation for maximal activity. nih.gov

Divalent Cations: Magnesium (Mg²⁺) or Manganese (Mn²⁺) can fulfill this requirement, with a combination of both often being the most effective. nih.gov

Monovalent Cations: There is an absolute requirement for a monovalent cation, which is best satisfied by either Potassium (K⁺) or Ammonium (NH₄⁺). nih.gov

The optimal pH for 5-oxoprolinase activity is in the neutral to slightly alkaline range. For the enzyme purified from rat kidney, the pH optimum is approximately 7.8. nih.gov The enzyme from wheat germ shows its highest activity at a pH of 8.5 in glycine (B1666218) buffer. core.ac.uk

| Parameter | Requirement |

| Divalent Cation | Mg²⁺ or Mn²⁺ |

| Monovalent Cation | K⁺ or NH₄⁺ |

| Optimal pH | ~7.8 - 8.5 |

Purification and Structural Aspects of 5-oxoprolinase

5-Oxoprolinase has been purified from various sources, allowing for detailed characterization. The enzyme from wheat germ has been purified approximately 60-fold. nih.gov In the bacterium Alcaligenes faecalis, the enzyme was purified to a homogeneous state with a molecular weight estimated to be around 47,000 Daltons. researchgate.net

Structurally, the enzyme exhibits significant diversity. In prokaryotes like Pseudomonas putida, the enzyme is a complex composed of multiple subunits. nih.govosti.gov Component A, which has ATPase activity, can exist as a hexamer or a dimer in the presence of substrates. Component B can exist in various oligomeric states (tetramer, octamer, or aggregate). When mixed in the presence of substrates, they form an active A₂-B₂ complex. researchgate.net Structural bioinformatics analysis of the prokaryotic subunit PxpA suggests it adopts a TIM barrel fold, a common structure in enzymes. nih.gov

In contrast, the human 5-oxoprolinase (OPLAH) is a large homodimer with a molecular weight of approximately 275 kDa. researchgate.net

Substrate Specificity and Analog Reactivity of 5-oxoprolinase

5-Oxoprolinase demonstrates a high degree of specificity for its substrates. The enzyme is stereospecific for the L-isomer of 5-oxoproline. nih.gov The affinity for its substrates has been determined for the enzyme from different sources. For instance, the wheat germ enzyme has a Michaelis constant (Km) of 14 µM for 5-oxo-L-proline and 0.4 mM for ATP. nih.gov The enzyme from E. coli has a Km of approximately 32 µM for 5-oxo-L-proline. nih.gov

The enzyme's activity is also highly dependent on the nucleotide triphosphate used. While ATP is the primary substrate, some activity is observed with other purine (B94841) nucleotides like inosine (B1671953) triphosphate (ITP) and guanosine (B1672433) triphosphate (GTP). However, pyrimidine (B1678525) nucleotides such as cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP) result in almost completely inactive preparations. nih.gov

The enzyme's activity can also be assessed using substrate analogs. For example, 2-oxothiazolidine-4-carboxylate (B1261001) (OTC) can act as an analog of 5-oxoproline. The ability of the enzyme to act on OTC to produce L-cysteine can be used in growth assays to determine enzyme functionality, particularly in yeast-based systems. researchgate.net

| Substrate/Analog | Specificity/Activity | Km Value (for 5-oxo-L-proline) |

| 5-oxo-L-proline | High (L-isomer specific) | 14 µM (Wheat Germ) nih.gov |

| 32 µM (E. coli) nih.gov | ||

| ATP | Primary nucleotide substrate | 0.4 mM (Wheat Germ) nih.gov |

| ITP, GTP | Low activity | Not applicable |

| CTP, UTP | Almost no activity | Not applicable |

| 2-oxothiazolidine-4-carboxylate (OTC) | Substrate analog, produces L-cysteine | Not applicable |

Integration of 5-oxo-L-proline Metabolism within the Gamma-Glutamyl Cycle

The metabolism of 5-oxo-L-proline is an indispensable part of the gamma-glutamyl cycle, a six-enzyme pathway that plays a significant role in the synthesis and breakdown of glutathione (B108866) (GSH). wikipedia.orgdiff.org This cycle connects the breakdown of extracellular GSH with the intracellular resynthesis of its constituent amino acids. oup.com

The key steps involving 5-oxo-L-proline are as follows:

GSH Efflux and Breakdown: GSH is transported out of the cell, where the enzyme γ-glutamyl transpeptidase (GGT), located on the outer surface of the plasma membrane, initiates its catabolism. diff.org GGT cleaves the γ-glutamyl bond, transferring the γ-glutamyl group to an acceptor amino acid, thus forming a γ-glutamyl-amino acid. oup.com

Formation of 5-oxo-L-proline: The γ-glutamyl-amino acid is transported into the cell. Here, the enzyme γ-glutamyl cyclotransferase (GGCT) acts upon it, releasing the free amino acid and causing the cyclization of the γ-glutamyl moiety to form 5-oxo-L-proline. diff.orgunl.edu

Conversion to Glutamate: 5-oxo-L-proline is then acted upon by 5-oxo-L-prolinase. nih.gov In the ATP-coupled reaction described previously, the ring is opened, converting 5-oxo-L-proline into L-glutamate. nih.govnih.gov

Recycling for GSH Synthesis: The L-glutamate produced is now available within the cell's amino acid pool. It can be used, along with cysteine and glycine, to resynthesize GSH in two sequential ATP-dependent steps catalyzed by γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GS), thereby completing the cycle. diff.org

This cycle effectively salvages the amino acids from extracellular glutathione. diff.org The conversion of 5-oxo-L-proline to glutamate is a crucial recovery step, ensuring that the glutamate portion of the GSH molecule is not lost and can be reutilized for biosynthesis. nih.govnih.govresearchgate.net

| Enzyme | Location | Substrate(s) | Product(s) | Role in Cycle |

| γ-Glutamyl Transpeptidase (GGT) | Extracellular | Glutathione, Amino Acid | γ-Glutamyl-Amino Acid, Cysteinylglycine | Initiates GSH breakdown |

| γ-Glutamyl Cyclotransferase (GGCT) | Cytosol | γ-Glutamyl-Amino Acid | 5-oxo-L-proline , Amino Acid | Releases amino acid and forms 5-oxoproline |

| 5-oxo-L-prolinase | Cytosol | 5-oxo-L-proline , ATP | L-Glutamate, ADP, Pi | Recovers glutamate from 5-oxoproline nih.gov |

| γ-Glutamylcysteine Synthetase | Cytosol | L-Glutamate, Cysteine, ATP | γ-Glutamylcysteine, ADP, Pi | First step of GSH resynthesis |

| Glutathione Synthetase | Cytosol | γ-Glutamylcysteine, Glycine, ATP | Glutathione, ADP, Pi | Final step of GSH resynthesis |

| Dipeptidase | Extracellular | Cysteinylglycine | Cysteine, Glycine | Breaks down dipeptide for uptake |

Biosynthesis of L-Proline and its Interrelationship with 5-oxo-L-proline Formation

The biosynthesis of L-proline in mammals primarily begins with L-glutamate. frontiersin.orgsigmaaldrich.com The pathway involves a two-step reduction process that occurs within the mitochondria. frontiersin.org

The enzyme aldehyde dehydrogenase 18 family member A1 (ALDH18A1), also known as Δ¹-pyrroline-5-carboxylate synthetase (P5CS), catalyzes the conversion of L-glutamate to γ-glutamyl phosphate, which is then reduced to glutamate-5-semialdehyde (GSA). frontiersin.orgnih.govresearchgate.net

GSA exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C). nih.govresearchgate.net

Finally, the enzyme pyrroline-5-carboxylate reductase (PYCR) reduces P5C to L-proline. frontiersin.orgresearchgate.net

The interrelationship between L-proline biosynthesis and 5-oxo-L-proline formation is centered on their common connection to L-glutamate metabolism.

Common Precursor/Product: L-glutamate is the starting material for the de novo synthesis of L-proline. frontiersin.org Simultaneously, L-glutamate is the end product of 5-oxo-L-proline metabolism via the 5-oxoprolinase reaction. wikipedia.orgnih.gov

Metabolic Crossroads: This places the metabolism of 5-oxo-L-proline at a metabolic crossroads. The gamma-glutamyl cycle acts as a salvage pathway to recover glutamate from glutathione breakdown. nih.govnih.gov This recovered glutamate can then enter various metabolic pathways, including being used as a precursor for the synthesis of L-proline.

Chemical Relationship: The close structural relationship between the three molecules is further highlighted by chemical synthesis, where L-glutamic acid can be readily converted to 5-oxoproline (pyroglutamic acid) through ring closure, which can then serve as a building block for the synthesis of L-proline. researchgate.net

While there is no direct enzymatic pathway that converts 5-oxo-L-proline into L-proline or vice versa, their metabolic pathways are linked through the central hub molecule, L-glutamate. The efficient conversion of 5-oxo-L-proline back to glutamate is essential for maintaining the cellular pool of this amino acid, which is necessary for protein synthesis, neurotransmission, and as a precursor for other important molecules, including L-proline.

Advanced Applications in Chemical and Biological Research

Propyl 5-oxo-L-prolinate as a Chiral Building Block in Organic Synthesis

The utility of this compound in organic synthesis is rooted in its identity as a chiral building block. Derived from the naturally occurring amino acid L-glutamic acid, it provides a cost-effective source of chirality for the asymmetric synthesis of bioactive molecules and natural products. wikipedia.orgresearchgate.net The structure contains multiple functional groups—a lactam, an ester, and a chiral center—that can be selectively modified, opening pathways for the creation of diverse and complex chemical entities. researchgate.net

L-proline and its derivatives are foundational in the field of organocatalysis, capable of catalyzing a wide range of asymmetric reactions, including aldol (B89426) and Michael reactions. mdpi.comtcichemicals.com While this compound itself is not typically used directly as a catalyst, its pyroglutamate (B8496135) core is a key precursor for synthesizing more complex proline-based chiral catalysts and ligands. chemicalbook.comresearchgate.net The 5-oxo-prolinate structure can be chemically transformed to generate novel catalysts that leverage the inherent stereochemistry of the parent molecule to induce high levels of enantioselectivity in chemical transformations. chemicalbook.com For example, chiral N-heterocyclic carbenes (NHCs), an important class of organocatalysts, have been synthesized using L-pyroglutamic acid as the starting material. chemicalbook.com These catalysts are effective in asymmetric reactions such as the dimerization of alkylarylketenes. chemicalbook.com

This compound and related pyroglutamate esters are extensively used as starting materials for the stereoselective synthesis of complex molecules. researchgate.netmdpi.com The rigid pyrrolidinone ring serves as a template, allowing for the controlled introduction of new stereocenters. Numerous synthetic strategies utilize pyroglutamate esters to produce a variety of substituted proline derivatives and other heterocyclic systems. clockss.org

One common method involves the alkylation of the enolate derived from N-protected pyroglutamate esters to create derivatives with substituents at the C4 position. clockss.org Furthermore, silver-catalyzed methods have been developed for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters with multiple stereocenters, proceeding through an asymmetric conjugate addition followed by lactamization. rsc.orgrsc.org These methodologies provide access to all four possible stereoisomers of the product, showcasing the versatility of the pyroglutamate scaffold. rsc.orgrsc.org The synthetic utility of these approaches is demonstrated by the conversion of the resulting chiral pyroglutamic acid esters into biologically active compounds, such as the Alzheimer's drug candidate Rolipram. nih.govthieme-connect.com

| Starting Material Class | Reaction Type | Resulting Scaffold/Molecule | Catalyst/Method | Reference |

|---|---|---|---|---|

| Pyroglutamate Esters | Asymmetric Conjugate Addition / Lactamization | Substituted Chiral Pyroglutamic Acid Esters | Silver-Catalyzed | rsc.orgrsc.org |

| Glycinate Esters & α,β-Unsaturated Esters | Asymmetric Conjugate Addition / In Situ Lactamization | Chiral Pyroglutamic Acid Esters (precursors to Rolipram) | Chiral Pyridoxal (Carbonyl Catalysis) | nih.govthieme-connect.com |

| L-Pyroglutamic Acid | Multi-step Synthesis | Chiral N-Heterocyclic Carbenes (NHCs) | - | chemicalbook.com |

| N-Chloroacetyl Aroylalanines | Base-Catalyzed 5-exo-tet Cyclization | 3-Aroyl Pyroglutamic Acid Derivatives | Base-Catalyzed | mdpi.com |

Role in Peptidomimetic Design and Peptide Chemistry

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. nih.gov this compound is a valuable tool in this area due to its relationship with proline, a unique amino acid that imposes significant conformational constraints on peptide chains. sigmaaldrich.comnih.gov

The development of conformationally restricted amino acid analogues is a key strategy in drug design. lifechemicals.com By reducing the flexibility of a molecule, it can be "locked" into its biologically active conformation, potentially increasing its potency and selectivity for a specific biological target. The pyroglutamate ring of this compound is a rigid structure due to the cyclic lactam. clockss.org This inherent rigidity makes it an excellent starting point for creating proline surrogates that can be incorporated into peptide backbones to modify their secondary structure and control their interaction with biological targets. clockss.orglifechemicals.com The substitution of natural amino acids with these constrained pyroglutamic acid derivatives can lead to peptides with enhanced metabolic stability compared to their more flexible, open-chain counterparts. lifechemicals.com

Research on Derivatives in Pharmaceutical Chemistry (excluding direct therapeutic efficacy)

In pharmaceutical chemistry, this compound and its parent scaffold are used to generate libraries of novel compounds for biological screening. mdpi.comclockss.org The focus of this research is often on exploring the structure-activity relationships (SAR) of a particular compound class against a biological target, rather than on direct therapeutic outcomes.

The pyroglutamate structure can be systematically modified at several positions to investigate how these changes affect biological interactions. clockss.org For instance, research has been conducted to synthesize series of 3-aroyl pyroglutamic acid amides as analogues of known P2X7 receptor antagonists. mdpi.com Similarly, modifications at the C4 position and on the lactam nitrogen have led to the discovery of potent inhibitors of Fibroblast Activation Protein (FAP). clockss.org These studies are crucial in the early stages of drug discovery for identifying key structural features required for molecular recognition and activity at a biological target. mdpi.comclockss.org The propyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient handle for further chemical elaboration, such as amide bond formation, to build these diverse molecular libraries. mdpi.com

Analytical and Characterization Methodologies for Propyl 5 Oxo L Prolinate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating Propyl 5-oxo-L-prolinate from reaction mixtures and for assessing its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized chromatographic methods in this context.

HPLC is a primary technique for the enantiomeric separation of chiral compounds like proline derivatives. nih.gov The control and determination of enantiomeric purity are critical in many chemical and pharmaceutical applications. nih.gov For proline derivatives, which may lack a strong chromophore for UV detection, derivatization is often a necessary step. researchgate.net A fluorescent reagent such as NBD-Cl can be used to make the derivatives UV detectable. researchgate.net

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are frequently effective. researchgate.net The choice of mobile phase is crucial for achieving good resolution. Normal-phase systems, often consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) with an additive such as trifluoroacetic acid (TFA), have been shown to provide good separation for proline derivatives. researchgate.netresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which differ for each enantiomer, leading to different retention times. researchgate.net

Alternatively, pre-column derivatization with a chiral reagent, such as Marfey's reagent, can be used to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). juniperpublishers.com This method has proven successful for the separation of prolinamide enantiomers, achieving excellent resolution. juniperpublishers.com

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. semanticscholar.org For compounds like this compound, which have relatively low volatility due to the presence of polar functional groups, derivatization is typically required to increase their volatility and thermal stability for GC analysis. jfda-online.com

A common derivatization strategy involves esterification followed by acylation. nih.gov For pyroglutamic acid and its esters, this can involve an initial esterification (if not already an ester) followed by acylation of the amide nitrogen with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov This process creates a less polar and more volatile derivative suitable for GC.

The derivatized analyte is then separated on a GC column (e.g., a nonpolar Rtx-5MS column) and subsequently detected by a mass spectrometer. semanticscholar.org The mass spectrometer provides information on the mass-to-charge ratio of the molecule and its fragments, which is crucial for structural confirmation. nih.gov Quantification can be performed using selected-ion monitoring (SIM) for enhanced sensitivity and specificity, often with the aid of a stable-isotope labeled internal standard. nih.gov It is important to note that glutamine and glutamic acid can undergo cyclization to form pyroglutamic acid in the mass spectrometer's ion source, an artifact that must be considered and controlled for accurate analysis. acs.org

Spectroscopic Methods for Structural Elucidation of this compound Systems

Spectroscopic techniques are essential for the unambiguous structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used to confirm the identity and structure of this compound.

Proton (¹H) NMR spectroscopy provides detailed information about the number and environment of hydrogen atoms in the molecule. For this compound, specific signals would be expected for the protons of the propyl ester group (a triplet for the methyl group, a sextet for the central methylene (B1212753), and a triplet for the methylene attached to the oxygen) and for the protons on the pyrrolidone ring. hmdb.ca Carbon-13 (¹³C) NMR spectroscopy complements this by providing information on the carbon skeleton, with distinct signals for the carbonyl carbons of the ester and amide, as well as the aliphatic carbons of the ring and the propyl chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide (lactam) groups. The N-H stretching vibration of the amide would also be a prominent feature. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.com It provides unambiguous proof of the molecule's connectivity, conformation, and, crucially for chiral molecules like this compound, its absolute stereochemistry. acs.org

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map of the molecule. mdpi.com From this map, the positions of the individual atoms can be determined, yielding a precise molecular model. The structure of pyroglutamic acid itself has been determined by this method, revealing details of its bond lengths, angles, and hydrogen bonding networks. rsc.org For derivatives, this technique can confirm the stereochemistry resulting from synthetic transformations. acs.orgacs.org The data obtained includes the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form.

Theoretical and Computational Investigations of Propyl 5 Oxo L Prolinate Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies

Quantum mechanical and molecular mechanics methods are fundamental to understanding the structural and electronic properties of molecules. QM calculations, based on the principles of quantum physics, provide detailed insights into electron distribution and reactivity, while MM methods use classical physics to model the conformational landscapes of larger molecular systems.

Electronic Structure Analysis and Reactivity Predictions

While specific QM studies on Propyl 5-oxo-L-prolinate are not available in the current literature, extensive theoretical calculations have been performed on analogous compounds, such as N-acetyl-proline-methylamide and other proline derivatives, to understand the fundamental electronic features of the pyrrolidone ring system. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For pyroglutamate (B8496135) derivatives, the HOMO is typically localized around the amide nitrogen and the carbonyl oxygen of the ester group, indicating these sites are prone to electrophilic attack. Conversely, the LUMO is generally centered on the carbonyl carbons of both the lactam and the ester, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule. In pyroglutamic acid esters, these maps consistently show a negative potential (red) around the carbonyl oxygens and a positive potential (blue) near the amide hydrogen and the alpha-carbon. This charge distribution is critical in governing non-covalent interactions, such as hydrogen bonding, which dictates how the molecule interacts with its environment and biological targets.

| Computational Metric | Predicted Characteristic for Pyroglutamate Esters | Implication for Reactivity |

| HOMO Location | Amide nitrogen, ester carbonyl oxygen | Susceptibility to electrophilic attack |

| LUMO Location | Lactam and ester carbonyl carbons | Susceptibility to nucleophilic attack |

| ESP Negative Region | Carbonyl oxygens | Site for hydrogen bond donation |

| ESP Positive Region | Amide hydrogen, alpha-carbon | Site for hydrogen bond acceptance |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating reaction mechanisms involving the pyroglutamate scaffold. A key reaction is the formation of the pyroglutamate ring itself from glutamic acid, a process known as pyroglutamylation.

Molecular Dynamics Simulations and Conformational Landscape Exploration

The five-membered pyrrolidone ring of this compound imposes significant conformational constraints. Molecular dynamics (MD) simulations are a powerful tool for exploring the accessible conformations (conformational landscape) of such molecules in different environments over time.

MD studies on L-proline and its derivatives in aqueous solutions show that the cyclic side chain restricts the backbone dihedral angle φ to approximately -60°. nih.govunimi.it For the pyroglutamate ring, the puckering of the five-membered ring is a key conformational feature. The ring can adopt several low-energy pucker conformations, often described as "envelope" or "twist" forms. The specific puckering is influenced by substituents and the surrounding solvent environment. Conformational energy calculations indicate that for L-pyroglutamic acid, the backbone conformational requirements are similar to those of a D-amino acid residue, a unique feature among cyclic amino acids.

In Silico Approaches for Ligand-Target Interactions, including Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors or ligands for biological targets.

While no specific docking studies for this compound have been published, research on structurally similar 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor ligands provides a valuable proxy. mdpi.com In these studies, a homology model of the endothelin A (ETA) receptor was used for docking experiments. The process involved:

Model Building: Creating a 3D model of the target protein.

Binding Site Identification: Locating the putative binding pocket, often defined by key amino acid residues.

Molecular Docking: Placing the ligand into the binding site and scoring the different poses based on binding energy.

MD Simulation: Running simulations on the ligand-protein complex to assess its stability and interaction dynamics over time.

For the diaryl-5-oxo-proline derivatives, docking studies revealed key interactions with residues such as Trp146, Lys166, and Arg320 in the ETA receptor binding pocket. mdpi.com A subsequent 5-nanosecond MD simulation confirmed the stability of the docked pose.

Applying this approach to this compound would involve docking it into the active sites of potential enzyme targets, such as proteases or cyclases. The model would likely predict that the carbonyl oxygen of the lactam and the ester group act as hydrogen bond acceptors, while the amide NH group could act as a hydrogen bond donor. The propyl group would likely engage in hydrophobic interactions within the binding pocket.

| Docking Parameter | Description | Relevance to this compound |

| Target Protein | The biological macromolecule of interest (e.g., enzyme, receptor). | Potential targets include proteases, cyclases, or receptors where proline-like structures are recognized. |

| Binding Site | A specific pocket or groove on the protein surface where the ligand binds. | Defined by key amino acid residues that can form hydrogen bonds or hydrophobic interactions. |

| Docking Score | An estimation of the binding affinity between the ligand and the protein. | A lower score typically indicates a more favorable binding interaction. |

| Key Interactions | Specific non-covalent bonds (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. | The carbonyl groups are expected to be key hydrogen bond acceptors. The propyl chain would engage in hydrophobic contacts. |

Q & A

Basic: What are the optimal synthesis protocols for Propyl 5-oxo-L-prolinate, and how can its purity be validated?

Methodological Answer:

this compound is typically synthesized via esterification of 5-oxo-L-proline with propanol under acidic or enzymatic catalysis. Key steps include:

- Reagent Selection : Use L-proline as the starting material, oxidized to 5-oxo-L-proline, followed by esterification with propyl alcohol .

- Purification : Column chromatography (e.g., silica gel) or recrystallization in methanol/water mixtures can isolate the product.

- Validation : Confirm purity via HPLC (≥95%) and structural identity using H/C NMR (e.g., characteristic signals: δ 4.1–4.3 ppm for the propyl ester group, δ 2.3–2.7 ppm for pyrrolidone protons) and ESI-MS (expected [M+H] at m/z 202.1) .

Advanced: How can enantiomeric purity of this compound be ensured during synthesis, and what analytical methods resolve chiral discrepancies?

Methodological Answer:

Enantiomeric purity is critical for bioactivity studies. Strategies include:

- Chiral Catalysis : Use lipases (e.g., Candida antarctica lipase B) for stereoselective esterification to minimize racemization .

- Advanced Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Compare optical rotation ([α]) with literature values (e.g., tert-butyl 5-oxo-L-prolinate: [α] −29.2°) .

Basic: What analytical techniques are recommended for characterizing this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns with a gradient of acetonitrile/0.1% formic acid for separation. Monitor transitions like m/z 202.1 → 84.1 (prolinate fragment) .

- FT-IR : Identify ester carbonyl (C=O) stretches at 1730–1750 cm and pyrrolidone C=O at 1680–1700 cm .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to proline dehydrogenase (PRODH), a potential target. Validate with free energy calculations (ΔG < −7 kcal/mol suggests strong binding).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition : Test against PRODH via spectrophotometric assays measuring proline-to-Δ1-pyrroline-5-carboxylate conversion at 440 nm .

- Cytotoxicity : Use MTT assays on HEK-293 cells (IC > 100 µM indicates low toxicity) .

Advanced: How can contradictory data on this compound’s bioactivity be reconciled across studies?

Methodological Answer:

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from studies using similar doses (e.g., 10–100 µM) and endpoints.

- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate confounding variables .

Basic: What physicochemical properties (e.g., solubility, stability) must be characterized for formulation studies?

Methodological Answer:

- Solubility : Determine in PBS (pH 7.4) and DMSO via shake-flask method. Expect low aqueous solubility (<1 mg/mL) due to lipophilic propyl ester .

- Stability : Assess degradation kinetics at 4°C, 25°C, and 37°C over 30 days using HPLC. Include antioxidants (e.g., 0.01% BHT) if oxidation is observed .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time FT-IR monitoring to track esterification progress.

- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, solvent ratio) via Box-Behnken DOE to minimize impurities .

Basic: How should researchers design dose-response studies for this compound in cellular models?

Methodological Answer:

- Dose Range : Test 0.1–100 µM, based on IC values from analogous compounds (e.g., methyl 5-oxo-L-prolinate).

- Controls : Include L-proline and 5-oxo-L-proline to differentiate ester-specific effects .

Advanced: What interdisciplinary approaches enhance understanding of this compound’s mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.